molecular formula C12H18N2O B1283828 4-Amino-N-isobutyl-3-methylbenzamide CAS No. 926249-69-6

4-Amino-N-isobutyl-3-methylbenzamide

Cat. No.: B1283828
CAS No.: 926249-69-6
M. Wt: 206.28 g/mol
InChI Key: IZPMKWBCJMILPC-UHFFFAOYSA-N
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Description

4-Amino-N-isobutyl-3-methylbenzamide is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Poly(ADP-ribose) in DNA Repair

Studies have explored the effects of similar compounds on DNA repair mechanisms. 3-Aminobenzamide, an inhibitor closely related to 4-Amino-N-isobutyl-3-methylbenzamide, has been used to investigate the regulatory role of poly(ADP-ribose) during DNA repair. This research highlights the complexity of cellular effects induced by such compounds and the challenges in establishing specific regulatory roles in DNA repair processes (Cleaver, Milam, & Morgan, 1985).

Anticonvulsant Activity

A series of 4-aminobenzamides, structurally related to this compound, have been synthesized and evaluated for their anticonvulsant effects. These studies provide insights into the potential neurological applications of similar compounds (Clark et al., 1984).

Kinesin Spindle Protein Inhibition

Research on compounds similar to this compound has led to the discovery of potential anticancer agents. For instance, a study identified a novel kinesin spindle protein (KSP) inhibitor showing promise as a cancer treatment due to its ability to arrest cells in mitosis (Theoclitou et al., 2011).

Inhibition of Neutrophil Activity

Compounds with structural similarities to this compound have been identified for their inhibitory effects on superoxide generation and elastase release by neutrophils, suggesting potential for anti-inflammatory applications (Chen et al., 2009).

Synthesis of Androgen Receptor Antagonists

Research indicates the use of related compounds in the synthesis of androgen receptor antagonists, which are important in the treatment of conditions like prostate cancer (Zhi-yu, 2012).

Gastroprokinetic Agents

Some 4-aminobenzamides have been evaluated for their potential as gastroprokinetic agents, which could have implications for gastrointestinal disorders (Morie et al., 1995).

Properties

IUPAC Name

4-amino-3-methyl-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-8(2)7-14-12(15)10-4-5-11(13)9(3)6-10/h4-6,8H,7,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPMKWBCJMILPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588165
Record name 4-Amino-3-methyl-N-(2-methylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926249-69-6
Record name 4-Amino-3-methyl-N-(2-methylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.